Hexahydro-1H-azepine-2-pentylamine
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Overview
Description
Hexahydro-1H-azepine-2-pentylamine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1H-azepine-2-pentylamine typically involves the cyclization of appropriate precursors. One common method is the ring expansion of smaller cyclic amines through nucleophilic substitution reactions. For instance, the reaction of a pentylamine derivative with a suitable electrophile can lead to the formation of the desired azepine ring .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions and one-pot synthesis techniques. These methods are advantageous due to their efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-1H-azepine-2-pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepine ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups into the azepine ring .
Scientific Research Applications
Hexahydro-1H-azepine-2-pentylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of Hexahydro-1H-azepine-2-pentylamine involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Azepine: A parent compound with similar ring structure but different substituents.
Azepane: A fully saturated analog of azepine.
Benzazepine: Contains a fused benzene ring, offering different chemical properties.
Properties
CAS No. |
20779-11-7 |
---|---|
Molecular Formula |
C11H24N2 |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
5-(azepan-2-yl)pentan-1-amine |
InChI |
InChI=1S/C11H24N2/c12-9-5-1-3-7-11-8-4-2-6-10-13-11/h11,13H,1-10,12H2 |
InChI Key |
MPSFGRAGPXQWOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CCCCCN |
Origin of Product |
United States |
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